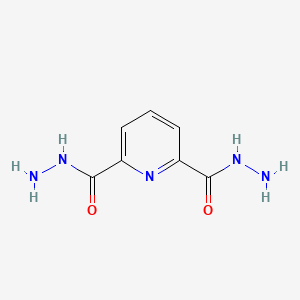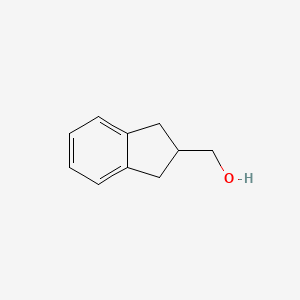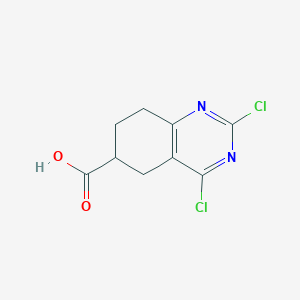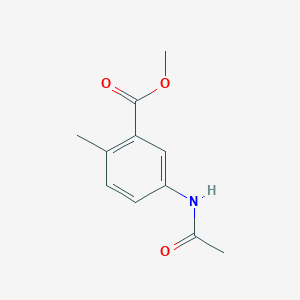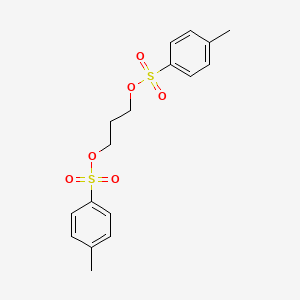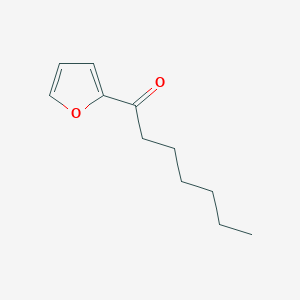
5-Hydroxy-2-iodobenzaldehyde
Übersicht
Beschreibung
5-Hydroxy-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 . It is typically stored under refrigerated conditions .
Molecular Structure Analysis
The InChI code for 5-Hydroxy-2-iodobenzaldehyde is 1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H . This indicates the presence of iodine (I), oxygen (O), and hydrogen (H) atoms in the compoundWissenschaftliche Forschungsanwendungen
Aggregation and Structural Studies
- Three-Dimensional Aggregation in Similar Compounds: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, a compound structurally similar to 5-Hydroxy-2-iodobenzaldehyde, shows unique aggregation properties. It forms sheets linked by C-H...O hydrogen bonds, two-centre iodo-nitro interactions, and aromatic pi-pi stacking interactions (Garden et al., 2004).
Synthesis and Crystal Structure
- Synthesis of Schiff Base Ligand: A reaction involving 2-hydroxy-5-iodobenzaldehyde led to the creation of a new Schiff base ligand. This ligand, when combined with Mn(OAc)2·4H2O and KSCN, resulted in dark brown crystals of a Mn(III) pentanuclear cluster. This study is essential for understanding the synthesis and structural properties of such clusters (Bikas et al., 2020).
Antibacterial Activity
- Antibacterial Properties of Derivatives: A study involving derivatives of a compound similar to 5-Hydroxy-2-iodobenzaldehyde (2-Hydroxy-3-iodo-5-phenylbenzaldehyde) showed potential antibacterial activity against various bacterial strains. This highlights the potential of 5-Hydroxy-2-iodobenzaldehyde derivatives in antibacterial applications (Junne et al., 2012).
Chemical Ecology
- Pheromone Synthesis in Mites: A related compound, 2-Hydroxy-6-methylbenzaldehyde, functions as a component of alarm and sex pheromones in astigmatid mites. Its synthesis is crucial for the development of practical applications of these pheromones (Noguchi et al., 1997).
Halogenation Products Identification
- Monohalogenation Products: Research on 3-hydroxybenzaldehyde, closely related to 5-Hydroxy-2-iodobenzaldehyde, focuses on the identification and correct assignment of its monohalogenation products. This is crucial for understanding the chemical behavior and applications of such compounds (Blasco et al., 2017).
Trace Metal Ion Preconcentration
- Copper(II) Ion Preconcentration: A derivative of 5-Hydroxy-2-iodobenzaldehyde, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, has been used for preconcentrating trace amounts of copper(II) ions. This showcases its potential in analytical applications for metal ion detection (Fathi & Yaftian, 2009).
Eigenschaften
IUPAC Name |
5-hydroxy-2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRYFRHGBHRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299363 | |
| Record name | 5-hydroxy-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-iodobenzaldehyde | |
CAS RN |
50765-11-2 | |
| Record name | 50765-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of correctly identifying the regioisomers of halogenated 3-hydroxybenzaldehyde derivatives like 5-hydroxy-2-iodobenzaldehyde?
A1: Accurately identifying the regioisomers of these compounds is crucial because the position of the halogen substituent significantly impacts the molecule's reactivity and potential applications. [] For instance, having the iodine atom at the 2-position in 5-hydroxy-2-iodobenzaldehyde allows for its participation in Suzuki-type coupling reactions, which are valuable for synthesizing substituted biphenyls. Incorrect identification could lead to unexpected results in subsequent reactions and hinder the development of desired compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






